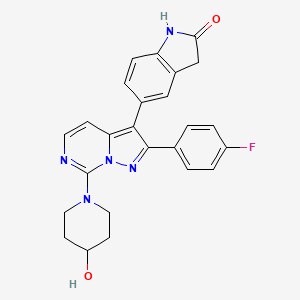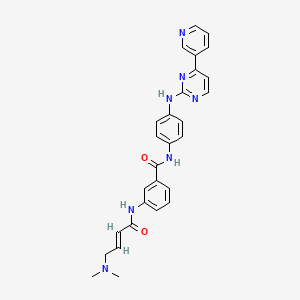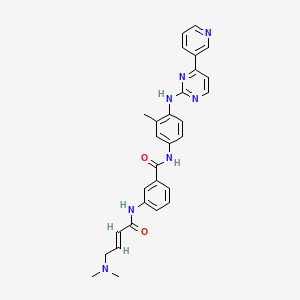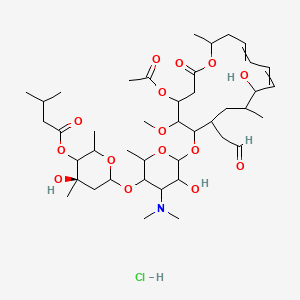
Kasugamycin sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kasugamycin sulfate is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Enhancing Stability and Efficacy in Agriculture
Kasugamycin, an aminoglycoside antibiotic, is primarily used in agriculture, particularly for managing plant diseases. A study by Fan et al. (2017) explored using silica microcapsules crosslinked with pectin to improve kasugamycin's thermal and light stability. This formulation enhances its antimicrobial efficacy against plant pathogens like Erwinia carotovora, suggesting a potential application in agriculture as a controlled release system.
Inhibiting Glycoside Hydrolase Family 18 Chitinases
Qi et al. (2021) discovered that kasugamycin is a competitive inhibitor of glycoside hydrolase family 18 (GH18) chitinases in various organisms. This research, detailed in Frontiers in Molecular Biosciences, expands our understanding of kasugamycin's molecular targets and suggests potential new applications in biotechnology and agriculture.
Uptake and Transport in Plants
The uptake mechanism and transport of kasugamycin in plants were studied by Zhang et al. (2022) using castor bean seedlings. Their findings showed that kasugamycin is taken up and transported through the plant via a sugar transporter, highlighting important aspects of plant-microbe interactions and informing its scientific application in agriculture.
Stress Response in Microorganisms
Müller et al. (2016) investigated the stress response triggered by kasugamycin in Escherichia coli. According to Antibiotics, kasugamycin stimulates the formation of protein-depleted ribosomes, affecting translation initiation. This research provides insights into how microorganisms respond to antibiotic stress, which can be relevant in both medical and agricultural contexts.
Controlled Release Formulations for Pesticides
Liu et al. (2015) developed a kasugamycin-pectin conjugate for controlled release in plant disease control. As detailed in the Journal of Agricultural and Food Chemistry, this conjugate is activated by specific microbial pathogens, releasing kasugamycin. This approach could significantly improve the efficiency of kasugamycin in agricultural applications.
Eigenschaften
CAS-Nummer |
78822-08-9 |
|---|---|
Produktname |
Kasugamycin sulfate |
Molekularformel |
C28H52N6O22S |
Molekulargewicht |
856.8 |
IUPAC-Name |
2-amino-2-[(2R,3S,5S,6R)-5-amino-2-methyl-6-[(2R,3S,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyoxan-3-yl]iminoacetic acid;sulfuric acid |
InChI |
InChI=1S/2C14H25N3O9.H2O4S/c2*1-3-5(17-12(16)13(23)24)2-4(15)14(25-3)26-11-9(21)7(19)6(18)8(20)10(11)22;1-5(2,3)4/h2*3-11,14,18-22H,2,15H2,1H3,(H2,16,17)(H,23,24);(H2,1,2,3,4)/t2*3-,4+,5+,6?,7+,8+,9-,10+,11?,14-;/m11./s1 |
InChI-Schlüssel |
NAPCRKAUXHXHCU-UKPACUMQSA-N |
SMILES |
CC1C(CC(C(O1)OC2C(C(C(C(C2O)O)O)O)O)N)N=C(C(=O)O)N.CC1C(CC(C(O1)OC2C(C(C(C(C2O)O)O)O)O)N)N=C(C(=O)O)N.OS(=O)(=O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Kasugamycin sulfate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(Cyclopropylmethyl)-7-[(4-phenylpiperidin-1-yl)methyl]-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B608228.png)
![3-(Cyclopropylmethyl)-7-((4-(2,4-difluorophenyl)piperazin-1-yl)methyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B608229.png)
![N-[2-(2-{4-[(R)-(2-methyl-2H-tetrazol-5-yl)(phenyl)methyl]piperazine-1-carbonyl}pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B608230.png)
![N-[(4-fluorophenyl)methyl]-N-(1H-1,2,4-triazol-5-ylmethyl)thiophene-2-sulfonamide](/img/structure/B608232.png)
![(r)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyrimidin-2-yl)-4-methyl-1,4,6,7-tetrahydro-5h-[1,2,3]triazolo[4,5-c]pyridin-5-yl)methanone](/img/structure/B608235.png)
![(S)-(3-fluoro-2-(trifluoromethyl)pyridin-4-yl)(1-(5-fluoropyrimidin-2-yl)-6-methyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridin-5(4H)-yl)methanone](/img/structure/B608236.png)



